molecular formula C6H3ClN2O3S2 B6180211 4-hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride CAS No. 2624141-11-1

4-hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride

Cat. No.: B6180211
CAS No.: 2624141-11-1
M. Wt: 250.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClN2O3S2 and a molecular weight of 250.7 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride typically involves the reaction of thieno[3,2-d]pyrimidine derivatives with sulfonyl chloride reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different functional groups.

    Sulfonyl Chloride Derivatives: Compounds with sulfonyl chloride groups attached to various aromatic or heterocyclic rings.

Uniqueness

4-hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride is unique due to the combination of its thieno[3,2-d]pyrimidine core and the sulfonyl chloride functional group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

CAS No.

2624141-11-1

Molecular Formula

C6H3ClN2O3S2

Molecular Weight

250.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.